molecular formula C13H15N3O B1627186 (1H-indol-3-yl)(piperazin-1-yl)methanone CAS No. 610802-16-9

(1H-indol-3-yl)(piperazin-1-yl)methanone

Cat. No.: B1627186
CAS No.: 610802-16-9
M. Wt: 229.28 g/mol
InChI Key: FBXWDVALKBNEJV-UHFFFAOYSA-N
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Description

(1H-indol-3-yl)(piperazin-1-yl)methanone is a compound that features an indole ring and a piperazine moiety connected through a methanone group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a piperazine ring further enhances the compound’s potential for pharmacological applications.

Scientific Research Applications

(1H-indol-3-yl)(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “(1H-indol-3-yl)(piperazin-1-yl)methanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1H-indol-3-yl)(piperazin-1-yl)methanone may also interact with various receptors, contributing to its biological activity.

Mode of Action

It’s known that indole derivatives can interact with their targets and cause changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Result of Action

Indole derivatives have shown a range of biological activities, suggesting that this compound might have similar effects at the molecular and cellular level .

Action Environment

It’s known that environmental conditions can affect the synthesis of similar compounds . This suggests that environmental factors might also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

3-(piperazin-1-ylcarbonyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair processes

Cellular Effects

The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent . Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 3-(piperazin-1-ylcarbonyl)-1H-indole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound’s interaction with PARP involves binding to the enzyme’s catalytic domain, inhibiting its activity and thereby affecting DNA repair . This inhibition can lead to the accumulation of DNA damage, which may induce cell death in rapidly dividing cancer cells. Additionally, 3-(piperazin-1-ylcarbonyl)-1H-indole may modulate other signaling pathways by interacting with key proteins and enzymes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(piperazin-1-ylcarbonyl)-1H-indole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by various factors such as temperature, pH, and the presence of other reactive species. In vitro studies have shown that 3-(piperazin-1-ylcarbonyl)-1H-indole remains stable under physiological conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of 3-(piperazin-1-ylcarbonyl)-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-tubercular activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects is crucial for the development of this compound as a potential therapeutic agent.

Metabolic Pathways

3-(piperazin-1-ylcarbonyl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through processes such as hydroxylation, amide hydrolysis, and N-dealkylation . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes, which play a key role in the detoxification and elimination of xenobiotics. Understanding the metabolic pathways of 3-(piperazin-1-ylcarbonyl)-1H-indole is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, depending on its physicochemical properties and interactions with transport proteins . For example, it may be transported by organic cation transporters or bind to plasma proteins, influencing its bioavailability and therapeutic efficacy. The distribution of 3-(piperazin-1-ylcarbonyl)-1H-indole within the body is a critical factor in determining its pharmacological profile.

Subcellular Localization

The subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and apoptosis. Understanding the subcellular localization of 3-(piperazin-1-ylcarbonyl)-1H-indole provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method is the condensation reaction between indole-3-carboxaldehyde and piperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, secondary alcohols, and various substituted indole compounds .

Properties

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXWDVALKBNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586002
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610802-16-9
Record name (1H-Indol-3-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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